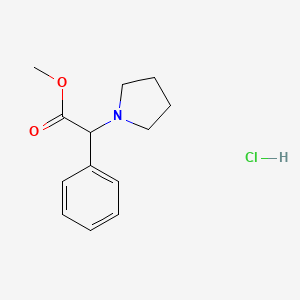
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride
Overview
Description
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride is an analytical reference standard that is structurally similar to known stimulants . It is also known as α-PHiP, a stimulant drug of the cathinone class that has been sold online as a designer drug .
Molecular Structure Analysis
The molecular formula of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride is C13H17NO2 • HCl . The InChi Code isInChI=1S/C13H17NO2.ClH/c1-16-13(15)12(14-9-5-6-10-14)11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10H2,1H3;1H . Physical And Chemical Properties Analysis
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride is a crystalline solid . It has a formula weight of 255.7 . It is soluble in DMF (25 mg/ml), DMSO (25 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 10 mg/ml) .Scientific Research Applications
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride: , also known by its registry number “TE48W7J3CK”, is a synthetic compound with a variety of applications in scientific research. Here is a comprehensive analysis focusing on six unique applications:
Pharmaceutical Research
This compound is structurally similar to known stimulants and serves as an analytical reference standard. It is used in research and forensic applications to understand the properties and effects of stimulant compounds .
Organic Synthesis
It is utilized in the synthetic preparation of N-substituted α-phenylaminoacetic Acids , which are important intermediates in the synthesis of various pharmaceuticals .
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride, also known as TE48W7J3CK, primarily targets the norepinephrine and dopamine transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, thereby influencing neuronal communication and various brain functions.
Mode of Action
This compound acts as a norepinephrine-dopamine reuptake inhibitor . It binds to the norepinephrine and dopamine transporters, blocking the reuptake of these neurotransmitters from the synaptic cleft into the presynaptic neuron. This action results in an increased concentration of norepinephrine and dopamine in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The inhibition of norepinephrine and dopamine reuptake can affect several biochemical pathways. Increased levels of these neurotransmitters can enhance the activation of their respective receptors, leading to changes in intracellular signaling cascades. These changes can influence neuronal excitability, synaptic plasticity, and various brain functions, including mood, reward, attention, and cognition .
Pharmacokinetics
Like other similar compounds, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine .
Result of Action
The increased neurotransmission resulting from the inhibition of norepinephrine and dopamine reuptake can lead to various molecular and cellular effects. These effects can include changes in gene expression, neuronal firing rates, and synaptic plasticity. At the behavioral level, these changes can manifest as increased alertness, mood elevation, and enhanced cognitive function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Furthermore, individual factors, including genetics, age, and health status, can influence the compound’s pharmacokinetics and pharmacodynamics .
properties
IUPAC Name |
methyl 2-phenyl-2-pyrrolidin-1-ylacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2.ClH/c1-16-13(15)12(14-9-5-6-10-14)11-7-3-2-4-8-11;/h2-4,7-8,12H,5-6,9-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXVCIDFAVIORN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2CCCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342461 | |
| Record name | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001342461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride | |
CAS RN |
27594-60-1 | |
| Record name | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027594601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-phenyl-2-(pyrrolidin-1-yl)acetate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001342461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2-PHENYL-2-(PYRROLIDIN-1-YL)ACETATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE48W7J3CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride](/img/structure/B1460359.png)
![2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid](/img/structure/B1460361.png)


![tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B1460367.png)
![7-(4-{[7-(4-Chlorobutoxy)quinolin-2-yl]oxy}butoxy)-1,2-dihydroquinolin-2-one](/img/structure/B1460370.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(methoxyimino)ethanethioamide](/img/structure/B1460371.png)

![{1,1-Difluorospiro[2.3]hexan-5-yl}methanamine hydrochloride](/img/structure/B1460375.png)

![[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1460377.png)